![molecular formula C35H39F2N7O4 B12296442 1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)
1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramiconazole is a triazole antifungal compound that was under development by Barrier Therapeutics for the treatment of acute skin and mucosal fungal infections . It is known for its broad-spectrum antifungal activity and high potency against dermatophytes and yeasts . Despite its promising properties, pramiconazole was never marketed .
Métodos De Preparación
Pramiconazole can be synthesized through a multi-step process involving several key intermediates. The synthetic route typically involves the formation of a triazole ring and the incorporation of various functional groups to enhance its antifungal activity . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Pramiconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from pramiconazole, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the triazole ring or other functional groups on the molecule .
Aplicaciones Científicas De Investigación
Pramiconazole has been extensively studied for its antifungal properties. It has shown potent in vitro activities against Candida species and dermatophytes like Trichophyton and Microsporum . In animal models, pramiconazole has demonstrated superior efficacy compared to other antifungal agents like itraconazole and terbinafine . Its applications extend to the treatment of various fungal infections, including seborrheic dermatitis, onychomycosis, and dermatomycosis . Additionally, pramiconazole has been investigated for its potential use in treating pityriasis versicolor, a common superficial fungal infection .
Mecanismo De Acción
Pramiconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to impaired cell membrane integrity and function, ultimately resulting in fungal cell death . The molecular targets of pramiconazole include fungal cytochrome P450 enzymes, particularly 14α-demethylase .
Comparación Con Compuestos Similares
Pramiconazole belongs to the class of triazole antifungals, which also includes compounds like itraconazole, fluconazole, and posaconazole . Compared to these similar compounds, pramiconazole has shown higher intrinsic in vivo efficacy in certain animal models . Its unique structure, which includes a triazole ring and various functional groups, contributes to its potent antifungal activity and broad-spectrum efficacy . unlike its counterparts, pramiconazole was never marketed, which limits its clinical use .
Similar Compounds
- Itraconazole
- Fluconazole
- Posaconazole
- Miconazole
Propiedades
Fórmula molecular |
C35H39F2N7O4 |
|---|---|
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
1-[4-[4-[4-[[4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3 |
Clave InChI |
AEKNYBWUEYNWMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



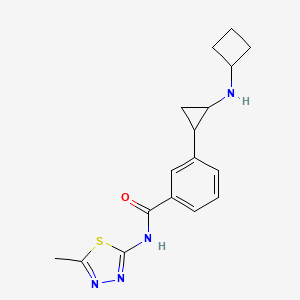
![N-[1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12296396.png)

![3,5-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B12296401.png)
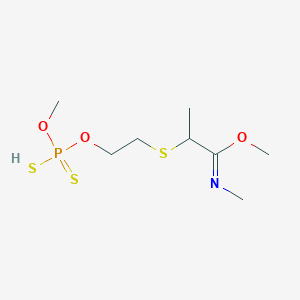
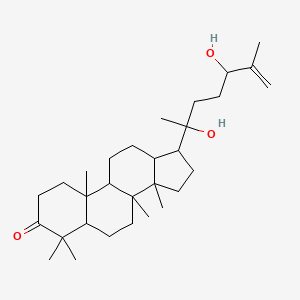
![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)
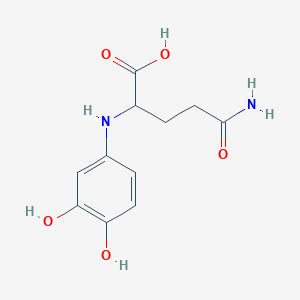
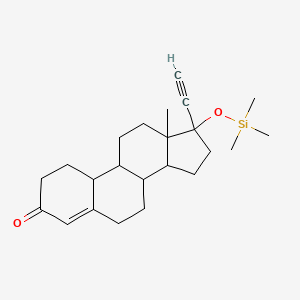
![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
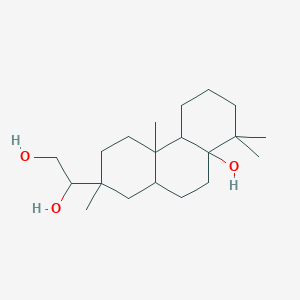
![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)
